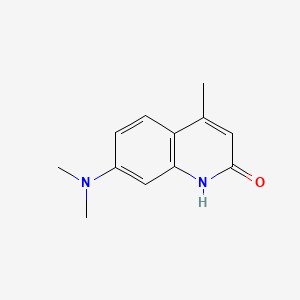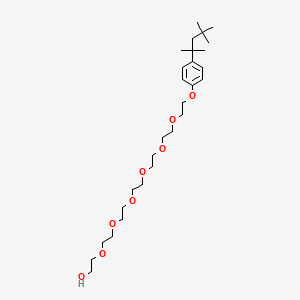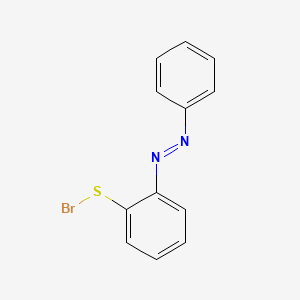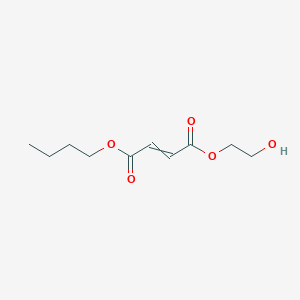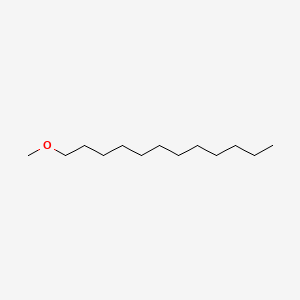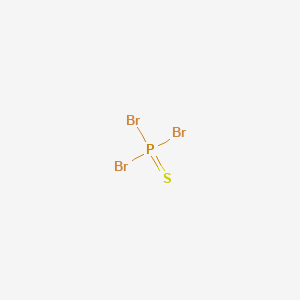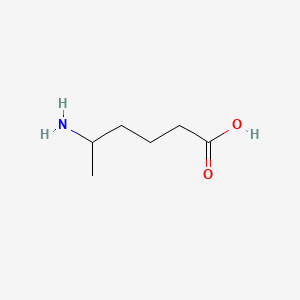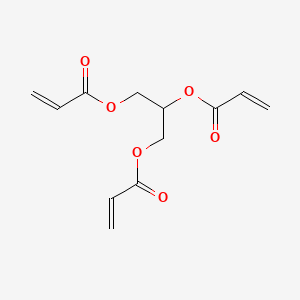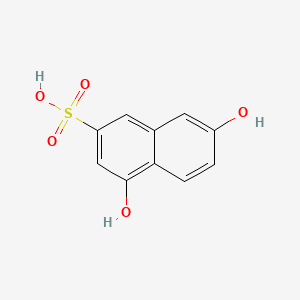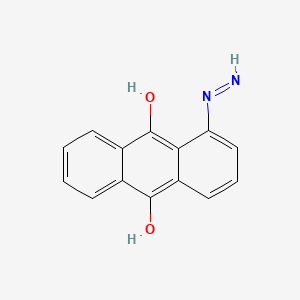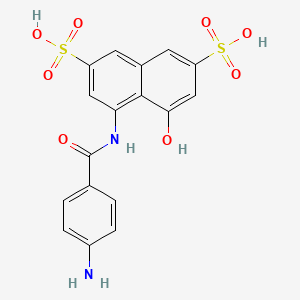
2-Oxopropyl benzoate
Vue d'ensemble
Description
2-Oxopropyl benzoate, also known as 1-(Benzoyloxy)-2-propanone, is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a mono-isotopic mass of 178.062988 Da .
Molecular Structure Analysis
The molecular structure of 2-Oxopropyl benzoate consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has been suggested that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .
Chemical Reactions Analysis
The chemical reactions of 2-Oxopropyl benzoate have been explored in several studies. For example, reactions of N-isocyaniminotriphenylphosphorane with 2-oxopropyl benzoate in the presence of 3-phenyl-2-propynoic acid and primary amines proceeded smoothly at room temperature and in neutral conditions to afford sterically congested 1,3,4-oxadiazole derivatives .
Physical And Chemical Properties Analysis
2-Oxopropyl benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±25.0 °C at 760 mmHg, and a flash point of 131.7±23.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, 4 freely rotating bonds, and a polar surface area of 43 Å2 .
Applications De Recherche Scientifique
Antioxidant Activity
2-Oxopropyl benzoate: has been studied for its potential as an antioxidant agent. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for further research in developing new antioxidant therapies .
Anticancer Properties
Research has indicated that 2-Oxopropyl benzoate derivatives exhibit anticancer properties. Specifically, certain derivatives have shown cytotoxic effects against breast cancer MCF-7 cell lines and human promyelocytic leukemia HL-60. This suggests that the compound could be a starting point for the development of new chemotherapeutic agents .
Skincare Applications
Due to its chemical structure, 2-Oxopropyl benzoate may have beneficial actions in skincare. Compounds with similar structures are known to possess anti-inflammatory and antimicrobial activities, which are desirable in treating skin conditions and maintaining skin health. This makes it a compound of interest for cosmetic formulations and dermatological treatments .
Gastrointestinal Activity
The compound’s potential effects on gastrointestinal health are another area of interest. It could be used to study the treatment of various digestive disorders, given its possible anti-inflammatory and antimicrobial properties, which can help in managing conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) .
Memory Enhancement
2-Oxopropyl benzoate: might also play a role in cognitive enhancement. Compounds with similar profiles have been associated with neuroprotective effects and are being researched for their memory-enhancing capabilities. This opens up possibilities for its use in treating neurodegenerative diseases or age-related cognitive decline .
Topical Adhesive and Antiseptic Activities
Lastly, the compound’s potential as a topical adhesive and antiseptic is noteworthy. Its chemical properties could make it suitable for use in medical adhesives and antiseptics, contributing to wound healing and infection prevention. This application could be particularly useful in surgical settings or for creating advanced bandaging materials .
Orientations Futures
Propriétés
IUPAC Name |
2-oxopropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJANSRGIKCRCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216743 | |
| Record name | Benzoic acid, acetylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropyl benzoate | |
CAS RN |
6656-60-6 | |
| Record name | 1-(Benzoyloxy)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, acetylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(benzoyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, acetylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIC ACID, ACETYLMETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP1T9NK84Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-oxopropyl benzoate in organic synthesis?
A1: 2-Oxopropyl benzoate is a versatile building block in organic synthesis, predominantly employed in multi-component reactions to synthesize various heterocyclic compounds. For example, it reacts with 1,1,3,3-tetramethylbutyl isocyanide and aromatic carboxylic acids to yield fully substituted propane dibenzoate derivatives in water. [] It also serves as a key component in synthesizing fully substituted 1,3,4-oxadiazoles via reactions with N-isocyanimino-triphenylphosphorane and aromatic carboxylic acids. [, ]
Q2: Are there any environmentally friendly synthetic protocols utilizing 2-oxopropyl benzoate?
A2: Yes, researchers have developed efficient, green protocols for reactions involving 2-oxopropyl benzoate. For instance, the synthesis of 1,3,4-oxadiazoles using 2-oxopropyl benzoate, N-isocyanimino-triphenylphosphorane, and aromatic carboxylic acids can be carried out in water at room temperature. This method offers advantages such as a simple procedure, high yields, and the absence of volatile or hazardous organic solvents. []
Q3: What is the role of the adamantyl moiety in derivatives of 2-oxopropyl benzoate?
A3: Studies show that incorporating an adamantyl group into the 2-oxopropyl benzoate structure, forming compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates, can lead to interesting properties. These derivatives have shown potential antioxidant and anti-inflammatory activities. The adamantyl group likely influences the crystal packing system and overall conformation of the molecule, contributing to these observed bioactivities. []
Q4: Have any studies investigated the degradation of 2-oxopropyl benzoate-containing polymers?
A4: Yes, research on hydrolytically degradable polymer micelles for drug delivery has investigated the behavior of polymers containing 2-oxopropyl benzoate moieties. Specifically, the degradation of poly(3-(isobutyloxy)-2-oxopropyl benzoate)-b-poly(2-hydroxybutyl methacrylate)-co-poly((ethylene glycol)methylether methacrylate) [PBOOPMA-b-P(HBMA-co-PEGMA), PHB] was studied. The research demonstrated how structural rearrangements, induced by crosslinking and esterase-responsive strategies, impacted the drug release profile of these micelles. []
Q5: Is there evidence of 2-oxopropyl benzoate derivatives being investigated in a biological context?
A5: While the provided research primarily focuses on the synthetic utility of 2-oxopropyl benzoate, one study investigated the use of cholesteryl 4-(2-oxopropyl)benzoate (Opb-Chol) in hydrolytically degradable polymer micelles for drug delivery. This research explored how the release of Opb-Chol influenced the micelle structure and drug release kinetics, highlighting a potential application of 2-oxopropyl benzoate derivatives in a biological setting. []
Q6: What are the key structural features of 2-oxopropyl benzoate and its derivatives?
A6: 2-Oxopropyl benzoate itself contains a benzoate ester group connected to a 2-oxopropyl moiety (also known as an acetonyl group). Modifications to this core structure, such as incorporating halogens on the benzoate ring or attaching bulky groups like adamantyl to the 2-oxopropyl chain, are common strategies to tune the reactivity and properties of the resulting derivatives. [, , ]
Q7: What analytical techniques are commonly used to characterize 2-oxopropyl benzoate and its derivatives?
A7: Standard characterization techniques are employed to confirm the structure and purity of 2-oxopropyl benzoate derivatives. These include:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the compound's structure, including the type and connectivity of atoms. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further structural information. []
- X-ray Diffraction: Used to determine the three-dimensional structure of crystalline derivatives, providing insights into their solid-state packing and potential for intermolecular interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

